

what is the function of AS2541019

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: AS2541019

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Technical Monograph: AS2541019

A Selective PI3K δ Inhibitor for B-Cell Modulation and Management of Antibody-Mediated Rejection

Executive Summary

AS2541019 is a potent, highly selective, orally bioavailable small-molecule inhibitor of the p110 δ isoform of phosphoinositide 3-kinase (PI3K δ).^[1] Unlike pan-PI3K inhibitors that target ubiquitously expressed isoforms (α , β), **AS2541019** specifically targets the hematopoietic-restricted δ -isoform. This selectivity profile positions it as a critical tool for modulating B-cell immunity without the broad systemic toxicity associated with class I PI3K inhibition.

Primary research indicates its utility in suppressing Donor-Specific Antibody (DSA) production, making it a promising candidate for preventing Antibody-Mediated Rejection (AMR) in solid organ transplantation.^[2] It has demonstrated synergistic efficacy when combined with calcineurin inhibitors (e.g., tacrolimus) and anti-proliferatives (e.g., mycophenolate mofetil).

Mechanism of Action (MoA)

2.1 Molecular Target

The phosphoinositide 3-kinase (PI3K) family regulates cellular growth, proliferation, and survival. The p110 δ catalytic subunit is predominantly expressed in leukocytes, particularly B cells. Upon B-cell receptor (BCR) engagement, PI3K δ catalyzes the phosphorylation of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

AS2541019 Interdiction: **AS2541019** binds to the ATP-binding pocket of p110 δ , preventing the generation of PIP3. This blockade disrupts the recruitment of PH-domain-containing proteins, specifically Akt (Protein Kinase B) and Btk (Bruton's Tyrosine Kinase), thereby severing the signaling cascade required for:

- B-cell Proliferation: G1/S phase progression.
- Differentiation: Maturation into plasma cells.
- Antibody Production: Synthesis of IgG/IgM (including DSAs).

2.2 Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition within the BCR signaling cascade.



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Figure 1: **AS2541019** mechanism of action interrupting the PI3K δ /Akt axis downstream of BCR activation.

Pharmacological Profile & Preclinical Data

AS2541019 is characterized by its ability to suppress humoral immunity in a dose-dependent manner. The following data summarizes key preclinical findings in rodent and non-human primate (NHP) models.

3.1 Summary of Preclinical Efficacy

Model System	Species	Regimen	Key Findings
In Vitro B-Cell Assay	Human (PBMC)	0.1 - 1000 nM	Potent inhibition of anti-IgM/CD40L-induced B-cell proliferation. Reduced p-Akt levels.
Cardiac Allotransplant	Rat (ACI to Lewis)	Oral (PO) + Tacrolimus	Synergistic inhibition of de novo DSA production. ^[2] Prolonged graft survival vs. Tacrolimus alone.
Renal Allotransplant	Cynomolgus Monkey	PO (1 mg/kg)	Significant reduction in DSA titers. Downregulation of MHC Class II on peripheral B cells. ^[2]
Xenotransplant	Hamster to Rat	PO	Prolonged graft survival by inhibiting xenoreactive antibody production. ^[1]

3.2 Pharmacokinetics (PK)

In cynomolgus monkeys, **AS2541019** exhibits a two-compartment PK model.

- **Elimination:** Shows both linear and non-linear elimination phases, likely due to target-mediated drug disposition (TMDD) at lower doses given the high affinity for lymphoid tissue receptors.
- **Effective Dose:** A minimum effective dose of 1 mg/kg (single IV or PO administration) was established for receptor occupancy in TTx (Tetanus Toxoid)-sensitized models.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the standard methods for validating **AS2541019** activity in vitro.

4.1 Protocol: In Vitro B-Cell Proliferation Assay

Objective: Quantify the IC₅₀ of **AS2541019** against BCR-mediated proliferation.

Reagents:

- **AS2541019** (dissolved in DMSO, stock 10 mM).
- Human PBMCs (isolated via Ficoll-Paque gradient).
- **Stimulation:** Anti-IgM F(ab')₂ fragments + Recombinant CD40 Ligand (CD40L).
- **Readout:** [³H]-Thymidine or CellTiter-Glo (ATP).

Workflow:

- **Isolation:** Isolate PBMCs from healthy donor whole blood. Enrich for B cells (CD19+) using magnetic bead negative selection if high purity is required (optional).
- **Plating:** Seed 1 x 10⁵ cells/well in 96-well flat-bottom plates in RPMI-1640 + 10% FBS.
- **Treatment:** Add **AS2541019** in a serial dilution (e.g., 0.1 nM to 10 μM). Ensure final DMSO concentration is <0.1%.
 - **Control:** DMSO vehicle only.
- **Stimulation:** Add Anti-IgM (10 μg/mL) and CD40L (1 μg/mL) to induce proliferation.

- Incubation: Incubate at 37°C, 5% CO₂ for 72 hours.
- Quantification:
 - Add [3H]-Thymidine (1 µCi/well) for the final 16 hours.
 - Harvest cells and measure CPM via liquid scintillation counting.
- Analysis: Plot CPM vs. Log[Concentration] to determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

4.2 Protocol: Western Blot for Target Engagement (p-Akt)

Objective: Confirm inhibition of downstream PI3K signaling.

- Cell Culture: Treat Ramos (Burkitt's lymphoma) cells with **AS2541019** (1 hour).
- Stimulation: Stimulate with anti-IgM (15 mins).
- Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).
- Detection: Blot for p-Akt (Ser473) vs. Total Akt.
 - Validation Criteria: A dose-dependent decrease in p-Akt signal without change in Total Akt confirms MoA.

Therapeutic Implications: Antibody-Mediated Rejection (AMR)

The clinical relevance of **AS2541019** lies in the "unmet need" of organ transplantation: Chronic Rejection. Current standard-of-care (SoC) regimens (Tacrolimus, MMF, Steroids) are highly effective against T-cell mediated rejection (TCMR) but less effective against the B-cell/plasma cell axis responsible for DSA production.

- The Gap: Chronic AMR is the leading cause of late graft loss.
- The Solution: **AS2541019** provides a targeted "brake" on the B-cell differentiation pathway. By inhibiting PI3Kδ, it prevents the maturation of antigen-specific B cells into antibody-

secreting plasma cells.

- Synergy: Data suggests **AS2541019** does not compete with Tacrolimus (which targets calcineurin/NFAT in T-cells), allowing for a complementary "dual-hit" strategy against both cellular and humoral rejection arms.

References

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Sources

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- To cite this document: BenchChem. [what is the function of AS2541019]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605611#what-is-the-function-of-as2541019>]

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